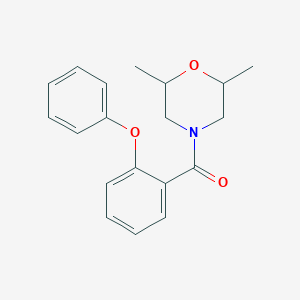

2,6-dimethyl-4-(2-phenoxybenzoyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"2,6-dimethyl-4-(2-phenoxybenzoyl)morpholine" is a compound that falls under the broader category of morpholine derivatives. These compounds are often studied for their diverse chemical and biological properties.

Synthesis Analysis

Morpholine derivatives, including compounds similar to "2,6-dimethyl-4-(2-phenoxybenzoyl)morpholine," are generally synthesized through multi-step chemical reactions. For example, the synthesis of related compounds involves reactions like Mannich reaction, which can lead to various derivatives with different substituents affecting their properties (Banu et al., 2013).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized using techniques like X-ray crystallography. The structural analysis often reveals important aspects such as dihedral angles, bond lengths, and molecular conformations which are crucial for understanding their chemical behavior (Duan et al., 2014).

Chemical Reactions and Properties

Morpholine derivatives engage in various chemical reactions, reflecting their reactivity. For instance, reactions with organolithium reagents or oxidative processes can lead to the formation of new compounds or functional groups, significantly altering their chemical properties (Tommasi et al., 1999).

Physical Properties Analysis

The physical properties like solubility, melting point, and crystalline structure of morpholine derivatives are determined through experimental studies. These properties are influenced by the molecular structure and substituents present in the compound.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with other molecules (like inclusion in cyclodextrins) are significant for understanding the behavior of morpholine derivatives in different environments. The pH-dependent behavior in aqueous solutions and interaction with other chemicals are examples of their diverse chemical properties (Tang et al., 2004).

Mechanism of Action

Target of Action

It is structurally similar to amorolfine , a morpholine antifungal drug that inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . These enzymes play a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Based on its structural similarity to amorolfine, it may also inhibit the fungal enzymes d14 reductase and d7-d8 isomerase . This inhibition disrupts the synthesis of ergosterol, leading to the accumulation of ignosterol in the fungal cytoplasmic cell membranes .

Biochemical Pathways

The compound likely affects the sterol synthesis pathways in fungi, similar to Amorolfine . By inhibiting key enzymes in these pathways, it disrupts the production of ergosterol, causing an accumulation of ignosterol . This alteration in the cell membrane composition can lead to impaired function and potential cell death.

Pharmacokinetics

The molecular weight of the related compound, 2,6-dimethylmorpholine, is 1151735 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2,6-dimethylmorpholin-4-yl)-(2-phenoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-14-12-20(13-15(2)22-14)19(21)17-10-6-7-11-18(17)23-16-8-4-3-5-9-16/h3-11,14-15H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXXRDJKUAZOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4-(2-phenoxybenzoyl)morpholine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5145373.png)

![5-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}-2-furoic acid](/img/structure/B5145379.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5145380.png)

![4-[(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B5145384.png)

![1-(2-furoyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5145391.png)

![1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5145396.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide](/img/structure/B5145404.png)

![2-[2-(acetylamino)phenyl]-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B5145410.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3-propoxybenzamide](/img/structure/B5145430.png)

![1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5145432.png)

![4-fluoro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5145447.png)

![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5145452.png)

![methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5145457.png)

![N-(3,4-dimethylphenyl)-2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5145469.png)